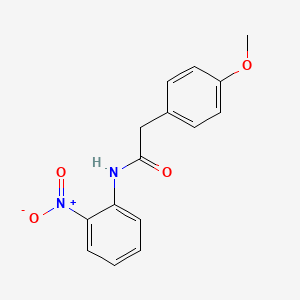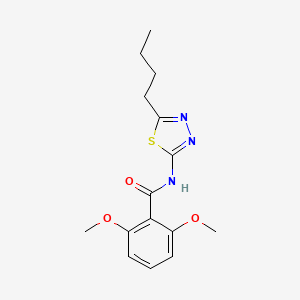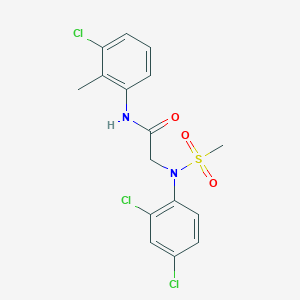
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, also known as SR59230A, is a selective antagonist of the beta3-adrenergic receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and heart failure.
Mécanisme D'action
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride acts as a selective antagonist of the beta3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. By blocking the activation of this receptor, this compound can modulate the activity of various metabolic pathways and physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of energy metabolism, thermogenesis, and glucose homeostasis. It has also been shown to have potential anti-obesity and anti-diabetic effects, as well as cardioprotective effects in heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity and specificity for the beta3-adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and heart failure.
2. Exploration of its effects on other physiological processes, such as inflammation and immune function.
3. Development of more selective and potent beta3-adrenergic receptor antagonists for use in clinical applications.
4. Investigation of the potential off-target effects of this compound and other beta3-adrenergic receptor antagonists.
5. Study of the mechanisms underlying the regulation of energy metabolism and thermogenesis by beta3-adrenergic receptors.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride involves a multi-step process that begins with the reaction of tert-butylamine with 2,5-dichlorophenol to form N-(tert-butyl)-2,5-dichlorophenolamine. This intermediate is then reacted with butyraldehyde in the presence of a reducing agent to yield N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine. The final product is obtained by treating this compound with hydrochloric acid.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride has been used extensively in scientific research to study the role of beta3-adrenergic receptors in various physiological processes. It has been shown to have potential therapeutic applications in obesity, diabetes, and heart failure, as well as in the regulation of energy metabolism and thermogenesis.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2,5-dichlorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c1-14(2,3)17-8-4-5-9-18-13-10-11(15)6-7-12(13)16;/h6-7,10,17H,4-5,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXUCBACYKWWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)


![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)


![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)